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Compound of Interest

Compound Name: Dioleoyl phosphatidylserine

Cat. No.: B1235833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties,

and biological significance of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS). This

document details its physicochemical characteristics, its crucial role in cellular signaling

pathways, and its emerging applications in drug delivery and therapy. Experimental protocols

and visual diagrams are included to facilitate a deeper understanding and practical application

of this knowledge.

Core Structure and Physicochemical Properties
Dioleoyl phosphatidylserine (DOPS) is a glycerophospholipid, a class of lipids that are major

components of biological membranes.[1] Its structure consists of a glycerol backbone esterified

with two oleic acid molecules at the sn-1 and sn-2 positions, and a phosphoserine head group

at the sn-3 position.[2] The oleic acid chains are unsaturated, containing a single cis-double

bond, which imparts fluidity to the membranes where DOPS is present.[3]

Chemical and Physical Data
A summary of the key chemical and physical properties of DOPS is presented in the tables

below. This data is essential for researchers working with DOPS in various experimental

settings, from liposome formulation to analytical characterization.

Table 1: General Chemical Properties of Dioleoyl Phosphatidylserine
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Property Value Source(s)

Molecular Formula C42H78NO10P [2][4]

Molecular Weight 788.0 g/mol [2][4]

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-

bis[[(Z)-octadec-9-

enoyl]oxy]propoxy]-

hydroxyphosphoryl]oxypropan

oic acid

[2]

CAS Number 70614-14-1 [2]

Table 2: Physical and Thermotropic Properties of Dioleoyl Phosphatidylserine

Property Value Conditions Source(s)

Physical Description Solid Room Temperature [2]

Solubility

Poor in water; Soluble

in polar organic

solvents like ethanol,

isopropanol, acetone,

and chloroform.

Standard [5][6]

Main Transition

Temperature (Tm)

-40.3 °C

(extrapolated)
Ambient Pressure [7]

Critical Micelle

Concentration (CMC)

Not explicitly found for

DOPS, but related

phospholipids like

DOPC have CMCs in

the micromolar range.

Varies with

temperature and

medium

[8][9]

Stability

Prone to degradation,

particularly in aqueous

solutions. Stable as a

powder at -20°C for

extended periods.

Varies with

formulation and

storage

[10][11][12][13]
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Biological Significance and Signaling Pathways
Phosphatidylserine, and by extension DOPS, plays a critical role in a variety of cellular

processes, most notably apoptosis (programmed cell death) and immune regulation. In healthy

cells, PS is strictly localized to the inner leaflet of the plasma membrane.[14][15] However,

upon initiation of apoptosis, this asymmetry is lost, and PS is externalized to the outer leaflet,

where it acts as an "eat-me" signal for phagocytic cells.[14][16]

This externalization of PS is a key event that allows for the silent clearance of apoptotic cells,

preventing an inflammatory response.[14] In the context of cancer, many tumor cells

constitutively express PS on their outer surface, which contributes to an immunosuppressive

tumor microenvironment.[14][17][18] This has made PS a promising target for cancer therapy.

[14]

Role in Apoptosis and Phagocytosis
The externalization of DOPS on the surface of apoptotic cells is a critical signal for their

recognition and engulfment by phagocytes, such as macrophages. This process, known as

efferocytosis, is essential for tissue homeostasis and the resolution of inflammation.
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DOPS externalization in apoptosis and subsequent phagocytosis.

Involvement in Protein Kinase C (PKC) and Akt
Signaling
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Phosphatidylserine is a critical cofactor for the activation of several important signaling

proteins, including Protein Kinase C (PKC) and Akt (also known as Protein Kinase B). The

negatively charged headgroup of DOPS provides an anchor point at the cell membrane for

these proteins, facilitating their activation.
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Role of DOPS in the activation of Protein Kinase C (PKC).
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Applications in Drug Development
The unique biological properties of DOPS, particularly its exposure on cancer cells and its

ability to form liposomes, have made it a molecule of great interest in drug development.

SapC-DOPS Nanovesicles for Cancer Therapy
One of the most promising applications of DOPS is in the formulation of SapC-DOPS

nanovesicles. These are small, stable vesicles composed of Saposin C (a lysosomal protein)

and DOPS. SapC-DOPS has been shown to selectively target and kill a variety of cancer cells

that expose PS on their surface, while sparing normal cells.[14][18] This targeted approach

offers the potential for a more effective and less toxic cancer therapy.[17]
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Mechanism of action of SapC-DOPS nanovesicles in cancer therapy.

DOPS in Liposomal Drug Delivery Systems
DOPS can be incorporated into liposomal formulations to enhance their therapeutic efficacy.

The inclusion of the negatively charged DOPS can influence the stability, charge, and biological

interactions of the liposomes. For example, DOPS-containing liposomes can be used to target

macrophages for the delivery of immunomodulatory agents.[19]

Experimental Protocols
This section provides detailed methodologies for key experiments involving DOPS.

Preparation of DOPS-Containing Liposomes by Thin-
Film Hydration and Extrusion
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This protocol describes a common method for preparing unilamellar liposomes containing

DOPS.

Materials:

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

Other lipids as required (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

Chloroform

Phosphate-buffered saline (PBS), pH 7.4

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Glass vials and syringes

Procedure:

Lipid Film Formation:

Dissolve the desired amounts of DOPS and other lipids in chloroform in a round-bottom

flask.

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the

flask.

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

Hydration:

Hydrate the lipid film with PBS by vortexing or gentle shaking. This will form multilamellar

vesicles (MLVs).

Extrusion:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion

through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to ensure

a uniform size distribution.

Storage:

Store the prepared liposomes at 4°C. For long-term storage, it is recommended to purge

the container with an inert gas like argon to prevent lipid oxidation.

Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect the externalization of phosphatidylserine

during apoptosis.

Materials:

Cells to be assayed

Apoptosis-inducing agent (e.g., staurosporine)

Annexin V-FITC (or other fluorescent conjugate)

Propidium Iodide (PI)

Annexin V Binding Buffer

Flow cytometer

Procedure:

Cell Treatment:

Culture cells to the desired confluency.

Induce apoptosis by treating the cells with an appropriate agent for a specified time.

Include an untreated control group.
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Cell Harvesting and Staining:

Harvest the cells (including any floating cells in the supernatant) and wash them with cold

PBS.

Resuspend the cells in Annexin V Binding Buffer.

Add Annexin V-FITC and PI to the cell suspension.

Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis:

Analyze the stained cells by flow cytometry.

Interpretation:

Annexin V-negative / PI-negative: Live cells

Annexin V-positive / PI-negative: Early apoptotic cells

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

Annexin V-negative / PI-positive: Necrotic cells

Conclusion
Dioleoyl phosphatidylserine is a phospholipid with significant and diverse roles in cell biology

and medicine. Its fundamental involvement in apoptosis and immune signaling has made it a

key molecule of study for understanding these complex processes. Furthermore, the unique

properties of DOPS, particularly its exposure on the surface of cancer cells, are being actively

exploited for the development of novel and targeted cancer therapies. This guide provides a

solid foundation for researchers and drug development professionals to further explore and

utilize the potential of this important biomolecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Dioleoyl Phosphatidylserine: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1235833#dioleoyl-phosphatidylserine-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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